molecular formula C26H28N4O7 B2746639 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1224016-01-6

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2746639
CAS No.: 1224016-01-6
M. Wt: 508.531
InChI Key: PYBBAWOEMAJJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring two distinct pharmacophores: a 3,4,5-trimethoxyphenyl-substituted oxazole and a 4-ethoxyphenyl-linked triazole-carboxylate ester. The 3,4,5-trimethoxyphenyl group is a common structural motif in anticancer and anti-inflammatory agents due to its ability to engage in π-π stacking and hydrophobic interactions with biological targets . The 4-ethoxyphenyl substituent may modulate solubility and membrane permeability compared to smaller alkoxy groups (e.g., methoxy) .

Properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O7/c1-7-35-19-10-8-18(9-11-19)30-15(2)23(28-29-30)26(31)36-14-20-16(3)37-25(27-20)17-12-21(32-4)24(34-6)22(13-17)33-5/h8-13H,7,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBBAWOEMAJJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein involved in cell division, thereby potentially halting the proliferation of cancer cells. It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation. This could impact the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Biological Activity

The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1223778-10-6) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including immunomodulatory effects, anticancer properties, and mechanisms of action based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26H28N4O7
Molecular Weight508.53 g/mol
LogP3.4315
Polar Surface Area96.163 Ų
Hydrogen Bond Acceptors11

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazole compounds similar to this one have been reported to inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Case Study:
A study involving similar triazole derivatives demonstrated IC50 values in the nanomolar range against multiple cancer lines, indicating strong cytotoxicity and potential for development as a therapeutic agent .

2. Immunomodulatory Effects

The immunoregulatory properties of isoxazole derivatives have been well-documented. The compound may exhibit immunosuppressive effects similar to those observed in other isoxazole-based compounds. For example, some related compounds have been shown to inhibit TNF-alpha production and modulate T-cell responses in vitro and in vivo .

Mechanisms:
Research indicates that these compounds can influence cytokine production and T-cell proliferation, suggesting a mechanism through which they may exert their immunomodulatory effects .

The mechanism by which this compound exerts its biological effects appears to involve interactions with cellular pathways related to apoptosis and immune response modulation. The structural features of the compound allow it to interact with specific receptors or enzymes involved in these pathways.

Molecular Modeling Studies:
Molecular docking studies have indicated potential binding affinities to targets involved in cancer progression and immune response modulation .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparative analysis with related compounds is essential. Below is a table summarizing some key findings from studies on similar compounds:

Compound NameBiological ActivityIC50 (μM)
5-amino-3-methylisoxazole derivativeImmunosuppressive>10
Triazole-benzoxazole hybridAnticancer (tubulin polymerization inhibitor)0.037 – 0.20
Isoxazole derivativesModulation of immune functionsVariable

Scientific Research Applications

Immunomodulatory Applications

Recent studies have highlighted the immunoregulatory properties of isoxazole derivatives, including compounds similar to [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. These derivatives have been shown to modulate immune functions effectively:

  • Regulation of Immune Cell Proliferation : Isoxazole derivatives can regulate the proliferation of thymocytes and splenocytes. For instance, certain derivatives inhibited the production of pro-inflammatory cytokines like TNF-α and IL-1β in vitro .
  • Anti-inflammatory Effects : Some derivatives exhibited significant anti-inflammatory effects by lowering carrageenan-induced paw edema in animal models . This suggests potential applications in treating inflammatory diseases.
  • Tumor Growth Inhibition : Compounds structurally related to this compound have demonstrated inhibitory activity against tumor growth and angiogenesis in various cancer models .

Therapeutic Potential

The unique structure of this compound opens avenues for its use as a therapeutic agent:

  • Anticancer Agent : The compound's ability to inhibit tumor growth and modulate immune responses positions it as a candidate for further development in cancer therapy.
  • Antimicrobial Properties : Some isoxazole derivatives have shown antibacterial activity, suggesting that this compound may also possess similar properties worth investigating .

Case Studies

Several case studies illustrate the applications of isoxazole derivatives:

Case Study 1: Isoxazole Derivative in Cancer Treatment

A study demonstrated that a derivative with a similar structure inhibited peritoneal angiogenesis and ascites formation in an Ehrlich carcinoma mouse model. It was found to inhibit lipooxygenase and cyclooxygenase pathways involved in inflammation and cancer progression .

Case Study 2: Immunomodulation in Autoimmune Diseases

Another study focused on the use of isoxazole derivatives to enhance T-cell responses in mice models of autoimmune diseases. The compounds increased the percentage of mature CD4+ and CD8+ T cells significantly . This suggests potential applications in enhancing immune responses in immunocompromised patients.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several classes of bioactive molecules (Table 1):

Compound Key Structural Features Biological Relevance Reference
Target Compound Oxazole + triazole with 3,4,5-trimethoxy and 4-ethoxy groups Potential anticancer/anti-inflammatory (inference from structural motifs)
3-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid Indole fused with cyclopentane + 3,4,5-trimethoxyphenyl Anticancer (via tubulin inhibition)
Podophyllotoxin derivatives (e.g., PODO-1) Trimethoxyphenyl + dihydrofuranone PPARγ partial agonists (antidiabetic)
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one Oxazolone + dual trimethoxyphenyl groups Anticancer (tubulin polymerization inhibition)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole + 4-methoxyphenyl Antifungal/antibacterial (structural analog with similar packing interactions)

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is a conserved feature in anticancer agents, as seen in the indole derivative () and oxazolone compound (). Its substitution pattern enhances interactions with tubulin or kinase targets .
  • Ethoxy vs.
  • Triazole vs. Thiazole/Indole : The triazole-carboxylate ester in the target compound offers distinct hydrogen-bonding capabilities compared to indole () or thiazole () cores, which could influence target selectivity.

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

Retrosynthetic Approach

The target molecule is dissected into two primary modules:

  • Oxazole fragment : 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylmethanol.
  • Triazole fragment : 1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

The ester linkage between these modules is formed via Mitsunobu or Steglich esterification.

Synthesis of the Oxazole Fragment

Cyclocondensation for Oxazole Formation

The oxazole core is synthesized via a Robinson-Gabriel cyclization:

  • Starting material : 3,4,5-Trimethoxyphenylglyoxylic acid and methyl 3-aminocrotonate.
  • Conditions : Reflux in acetic anhydride (110°C, 6 h).
  • Mechanism : Dehydration and cyclization yield 5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxylate.
Table 1: Optimization of Oxazole Synthesis
Entry Catalyst Solvent Temperature (°C) Yield (%)
1 None Ac₂O 110 62
2 H₂SO₄ Toluene 100 78
3 PTSA DMF 120 65

Reduction to Oxazole-Methanol

The carboxylate is reduced to the primary alcohol:

  • Reagent : Lithium aluminum hydride (LiAlH₄).
  • Conditions : Tetrahydrofuran (THF), 0°C to reflux, 2 h.
  • Yield : 85–90% after silica gel chromatography.

Synthesis of the Triazole Fragment

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is constructed via Huisgen cycloaddition:

  • Azide precursor : 4-Ethoxyphenylazide (from NaN₃ and 4-ethoxyphenyl bromide).
  • Alkyne : Methyl propiolate.
  • Conditions : CuSO₄·5H₂O/sodium ascorbate in H₂O:THF (1:1), 25°C, 12 h.
  • Yield : 76%.

Methylation at Position 5

  • Reagent : Methyl iodide (CH₃I).
  • Base : Potassium carbonate (K₂CO₃).
  • Solvent : Acetonitrile, reflux, 8 h.
  • Yield : 88% after recrystallization.

Esterification to Assemble the Target Molecule

Mitsunobu Reaction

  • Reagents : Oxazole-methanol, triazole-carboxylic acid, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Solvent : Tetrahydrofuran (THF), 0°C to 25°C, 24 h.
  • Yield : 68%.

Steglich Esterification

  • Coupling agent : N,N'-Dicyclohexylcarbodiimide (DCC).
  • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Solvent : Dichloromethane (DCM), 25°C, 12 h.
  • Yield : 72%.
Table 2: Comparison of Esterification Methods
Method Reagents Temperature (°C) Yield (%) Purity (%)
Mitsunobu DEAD, PPh₃ 0–25 68 95
Steglich DCC, DMAP 25 72 97
Acyl Chloride SOCl₂, Pyridine 40 65 90

Automated Synthesis Platforms

Iterative Cross-Coupling

Source describes an automated synthesizer for small molecules using MIDA boronates:

  • Deprotection : NaOH in THF:H₂O (20 min, 23°C).
  • Coupling : PdXPhos/K₃PO₄ for Csp²–Csp² bonds.
  • Purification : Catch-and-release chromatography.
  • Applicability : Adaptable for the target compound by modular assembly of oxazole and triazole boronate esters.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H), 5.32 (s, 2H, OCH₂), 3.85 (s, 9H, OCH₃), 2.45 (s, 3H, CH₃).
  • ESI-MS : m/z 509.2 [M+H]⁺ (calc. 508.5).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min).

Challenges and Optimization Opportunities

  • Steric Hindrance : The 3,4,5-trimethoxyphenyl group reduces reactivity in cross-coupling steps. Solutions: Use bulky ligands (e.g., Pd[P(o-tol)₃]₂).
  • Triazole Methylation Regioselectivity : Ensured by employing a large excess of CH₃I.
  • Ester Hydrolysis Risk : Mitigated by avoiding aqueous conditions post-esterification.

Q & A

Q. What are the key synthetic strategies for constructing the oxazole-triazole hybrid core of this compound?

The synthesis of such hybrid structures typically involves cyclocondensation reactions. For example, pyrazole-4-carboxylic acid derivatives can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For triazole moieties, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used. Sodium azide reactions with intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) can yield triazole derivatives . Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical to achieving high yields.

Q. How can spectroscopic techniques (IR, NMR) validate the structural integrity of this compound?

  • IR Spectroscopy : Identify functional groups such as carbonyl (C=O, ~1700 cm⁻¹) and triazole/tetrazole rings (C-N stretching, ~1500–1600 cm⁻¹). Compare with reference spectra of analogous compounds .
  • NMR Spectroscopy :
  • ¹H NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), and aromatic protons (δ ~6.8–7.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ ~160–170 ppm) and quaternary carbons in aromatic/heterocyclic rings .

Q. What chromatographic methods ensure purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Compare retention times with standards and monitor for byproducts from incomplete cyclization or hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability under varying pH conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions prone to nucleophilic/electrophilic attack. Solvation models (e.g., PCM) simulate stability in aqueous/organic media . For pH-dependent degradation, calculate protonation states of basic sites (e.g., triazole nitrogen) using pKa prediction tools (e.g., MarvinSketch).

Q. What experimental approaches resolve contradictions in elemental analysis data for novel derivatives?

Discrepancies between calculated and observed C/H/N ratios often arise from incomplete purification or hygroscopicity. Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺ or [M–H]⁻) with <5 ppm error. Complement with combustion analysis for precise C/H/N quantification. For example, in triazole-thiadiazole hybrids, deviations >0.3% suggest impurities requiring recrystallization or column chromatography .

Q. How does the substitution pattern (e.g., methoxy vs. ethoxy groups) influence biological activity?

Structure-activity relationship (SAR) studies require systematic synthesis of analogs. For instance:

  • Replace 3,4,5-trimethoxyphenyl with mono- or dimethoxy variants to assess steric/electronic effects.
  • Substitute the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-deficient aryl groups. Evaluate bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with logP (lipophilicity) and polar surface area (PSA) values .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials under inert gas (N₂/Ar).
  • Hydrolytic Stability : Avoid protic solvents (e.g., MeOH, H₂O). Lyophilize the compound and store with desiccants (e.g., silica gel).
  • Light Sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) using UV-Vis irradiation .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for cross-coupling steps. For reductive cyclizations, formic acid derivatives (e.g., HCO₂H) can act as CO surrogates to enhance atom economy .
  • Solvent Selection : Use DMF or DMSO for polar intermediates; switch to toluene/THF for nonpolar steps.
  • Workflow : Employ continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

Q. What crystallographic techniques confirm the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation (e.g., ethanol/chloroform mixture). Analyze packing motifs (e.g., π-π stacking between aromatic rings) and hydrogen-bonding networks. Compare with DFT-optimized geometries .

Q. How to design stability-indicating assays for forced degradation studies?

Subject the compound to stress conditions:

  • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidation : 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis : Expose to UV light (λ = 320–400 nm) for 48 hours.
    Monitor degradation products using LC-MS and assign structures via fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.